(5E)-1-[(2-chlorophenyl)methyl]-5-(3,4-dihydro-1H-isoquinolin-2-ylmethylidene)-1,3-diazinane-2,4,6-trione
Overview
Description
(5E)-1-[(2-chlorophenyl)methyl]-5-(3,4-dihydro-1H-isoquinolin-2-ylmethylidene)-1,3-diazinane-2,4,6-trione is a complex organic compound with potential applications in various fields of science and industry. This compound features a unique structure that includes a chlorophenyl group, an isoquinoline derivative, and a diazinane trione core, making it an interesting subject for chemical research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-1-[(2-chlorophenyl)methyl]-5-(3,4-dihydro-1H-isoquinolin-2-ylmethylidene)-1,3-diazinane-2,4,6-trione typically involves multiple steps, starting with the preparation of the chlorophenyl and isoquinoline intermediates. These intermediates are then subjected to a series of condensation and cyclization reactions under controlled conditions to form the final product. Common reagents used in these reactions include chlorinating agents, reducing agents, and various catalysts to facilitate the formation of the diazinane trione core.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Industrial production often requires optimization of reaction conditions, including temperature, pressure, and solvent selection, to ensure efficient and scalable synthesis.
Chemical Reactions Analysis
Types of Reactions
(5E)-1-[(2-chlorophenyl)methyl]-5-(3,4-dihydro-1H-isoquinolin-2-ylmethylidene)-1,3-diazinane-2,4,6-trione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The chlorophenyl group can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, (5E)-1-[(2-chlorophenyl)methyl]-5-(3,4-dihydro-1H-isoquinolin-2-ylmethylidene)-1,3-diazinane-2,4,6-trione is studied for its unique structural properties and reactivity. It serves as a model compound for understanding complex organic reactions and developing new synthetic methodologies.
Biology
In biological research, this compound may be investigated for its potential biological activity, including its interactions with various biomolecules and its effects on cellular processes.
Medicine
In medicine, the compound’s potential therapeutic properties are explored, particularly its ability to interact with specific molecular targets and pathways. It may be studied for its potential use in drug development and disease treatment.
Industry
In industry, this compound may be used as an intermediate in the synthesis of other complex molecules or as a specialty chemical in various applications.
Mechanism of Action
The mechanism of action of (5E)-1-[(2-chlorophenyl)methyl]-5-(3,4-dihydro-1H-isoquinolin-2-ylmethylidene)-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific context of its use, whether in biological systems or industrial processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (5E)-1-[(2-chlorophenyl)methyl]-5-(3,4-dihydro-1H-isoquinolin-2-ylmethylidene)-1,3-diazinane-2,4,6-trione include other diazinane derivatives, isoquinoline-based compounds, and chlorophenyl-containing molecules. Examples include:
- 2,3-Dichloroaniline
- 2,4-Dichloroaniline
- 2,5-Dichloroaniline
- 2,6-Dichloroaniline
- 3,4-Dichloroaniline
- 3,5-Dichloroaniline
Uniqueness
What sets this compound apart from similar compounds is its unique combination of structural elements, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(5E)-1-[(2-chlorophenyl)methyl]-5-(3,4-dihydro-1H-isoquinolin-2-ylmethylidene)-1,3-diazinane-2,4,6-trione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN3O3/c22-18-8-4-3-7-16(18)12-25-20(27)17(19(26)23-21(25)28)13-24-10-9-14-5-1-2-6-15(14)11-24/h1-8,13H,9-12H2,(H,23,26,28)/b17-13+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVEWBONKDVVSAG-GHRIWEEISA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C=C3C(=O)NC(=O)N(C3=O)CC4=CC=CC=C4Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC2=CC=CC=C21)/C=C/3\C(=O)NC(=O)N(C3=O)CC4=CC=CC=C4Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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